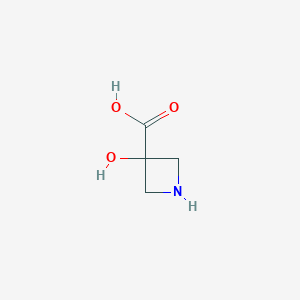

3-Hydroxyazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFLYEKKMHZALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-Hydroxyazetidine-3-carboxylic acid

An In-depth Technical Guide to 3-Hydroxyazetidine-3-carboxylic Acid: A Constrained Amino Acid for Modern Drug Discovery

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing molecular properties. Among these, azetidines—four-membered nitrogen-containing heterocycles—have garnered significant attention.[1][2] Their inherent ring strain, high sp³-character, and conformational rigidity offer a unique combination of attributes that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Unlike their more flexible five- and six-membered counterparts, the azetidine ring introduces a well-defined conformational constraint, which can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[1][3]

This guide focuses on a particularly valuable derivative: 3-Hydroxyazetidine-3-carboxylic acid . This molecule stands at the intersection of two important chemical classes: constrained non-proteinogenic amino acids and polar, three-dimensional building blocks. Its structure, featuring a quaternary carbon atom bearing both a hydroxyl and a carboxylic acid group, provides a rigid and densely functionalized scaffold. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and strategic applications in the design of next-generation therapeutics.

Chemical Structure and Stereochemical Profile

3-Hydroxyazetidine-3-carboxylic acid is a non-natural, heterocyclic amino acid. The presence of a stereocenter at the C3 position means that the molecule can exist as a racemate or as individual enantiomers, a critical consideration for stereospecific biological interactions.

-

IUPAC Name: 3-hydroxyazetidine-3-carboxylic acid[4]

-

Molecular Formula: C₄H₇NO₃[4]

-

CAS Number: 70807-37-3

-

SMILES: C1C(CN1)(C(=O)O)O[4]

-

InChI Key: CQFLYEKKMHZALH-UHFFFAOYSA-N[4]

The azetidine ring is non-planar and adopts a puckered conformation. The substituents at the C3 position can exist in pseudo-axial or pseudo-equatorial orientations, influencing the molecule's overall shape and its presentation of key functional groups for intermolecular interactions. This conformational rigidity is a key feature exploited by medicinal chemists to lock a pharmacophore into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1]

Physicochemical Properties: A Quantitative Overview

The unique arrangement of a hydroxyl group, a carboxylic acid, and a secondary amine within a compact, strained ring system imparts a distinct set of physicochemical properties. These properties are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source |

| Molecular Weight | 117.10 g/mol | |

| Monoisotopic Mass | 117.042595 Da | [4] |

| XlogP3 (Predicted) | -3.9 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| pKa (Acidic, Predicted) | ~2.14 | [5] |

| pKa (Basic, Predicted) | ~11.3 | [5] |

| Solubility | Soluble in water, DMSO, methanol. | [6] |

The highly polar nature of the molecule, evidenced by the predicted negative XlogP value, contributes to its aqueous solubility, a desirable trait for parenteral drug formulations and for improving the overall ADME profile of parent compounds.[1]

Synthetic Strategies and Methodologies

The synthesis of 3-hydroxyazetidine-3-carboxylic acid and its protected derivatives has been approached through several routes. A prevalent and well-documented strategy involves the construction of the azetidine ring from acyclic precursors, often starting from epichlorohydrin.

One common pathway involves the reaction of epichlorohydrin with a protected amine (e.g., benzylamine or benzhydrylamine), followed by intramolecular cyclization to form the N-protected 3-hydroxyazetidine.[7] Subsequent functionalization and deprotection steps yield the target compound. The hydrochloride salt is a common, stable, and crystalline form used for storage and handling.[6][7][8]

Below is a representative, high-level workflow for a common synthetic approach.

Detailed Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride

This protocol is adapted from established procedures involving the debenzylation of 1-benzyl-3-hydroxyazetidine.[7] The benzyl group serves as an effective protecting group for the azetidine nitrogen that can be removed under mild hydrogenolysis conditions, preserving the strained ring.

Objective: To prepare 3-hydroxyazetidine hydrochloride from 1-benzyl-3-hydroxyazetidine.

Materials:

-

1-benzyl-3-hydroxyazetidine

-

Methanol (MeOH)

-

4M Hydrochloric Acid (HCl) in an aqueous or organic solvent

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Hydrogen (H₂) gas supply

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol.[7]

-

Acidification: Add 4M HCl (1.0-1.2 eq) to the solution. The formation of the hydrochloride salt in situ can improve reaction efficiency and final product stability.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 3-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker). Purge the vessel with hydrogen gas multiple times before pressurizing to the desired pressure (e.g., 4 atm).[6]

-

Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere with vigorous stirring at room temperature for 8-12 hours.[6][7] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is 3-hydroxyazetidine hydrochloride, which can be dried under vacuum. Purity is typically high (>98%), and further purification is often unnecessary.[7]

Trustworthiness Note: The use of a wet palladium catalyst is a critical safety measure to prevent the ignition of the flammable methanol solvent upon exposure to the catalyst in the presence of air. The complete removal of the benzyl group is confirmed by the absence of aromatic signals in the ¹H NMR spectrum of the final product.

Biological Significance and Applications in Drug Design

The value of 3-hydroxyazetidine-3-carboxylic acid lies in its utility as a conformationally restricted amino acid analogue. Its incorporation into peptides or small molecules can pre-organize the structure into a bioactive conformation, enhancing potency and selectivity.[9][10]

Key Applications:

-

Peptide Isosteres: When incorporated into peptides, the azetidine ring acts as a rigid turn-inducing element.[3] This is particularly valuable in the design of macrocyclic peptides, where achieving a stable, bioactive conformation can be challenging. The stability of amides derived from 3-hydroxyazetidine carboxylic acids at both acidic and neutral pH further enhances their utility as components of peptide-based drugs.[9][10]

-

Sphingosine-1-Phosphate (S1P) Receptor Agonists: Azetidine-3-carboxylic acid is a key structural fragment in a number of potent S1P receptor agonists, which are being investigated as treatments for autoimmune diseases like multiple sclerosis.[11]

-

Enzyme Inhibition: Derivatives of this scaffold have shown specific biological activity. For instance, an N-methylazetidine amide derivative was identified as a specific inhibitor of β-hexosaminidases at the micromolar level, highlighting its potential in targeting glycosidase enzymes.[9]

-

Bio-isostere for Proline and other Amino Acids: As a constrained proline analogue, it can be used to probe structure-activity relationships and improve the properties of molecules that interact with proline-recognizing domains. Its unique stereochemistry and functionality also allow it to serve as a constrained isostere for serine or threonine.

Conclusion and Future Outlook

3-Hydroxyazetidine-3-carboxylic acid is more than just a chemical curiosity; it is a validated and highly valuable building block for modern medicinal chemistry. Its combination of conformational rigidity, dense functionality, and favorable physicochemical properties provides a powerful platform for addressing common challenges in drug development, including poor metabolic stability, low solubility, and lack of target selectivity.[1] The continued development of novel synthetic routes, including stereoselective methods, will further enhance its accessibility and expand its application.[2] As the industry continues to explore chemical space beyond flat, aromatic structures, the strategic use of three-dimensional, sp³-rich scaffolds like 3-hydroxyazetidine-3-carboxylic acid will be instrumental in the discovery of the next generation of innovative medicines.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

- Glawar, A. F. et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem, 8(4), 658-66.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.

- 3-hydroxyazetidine-3-carboxylic acid hydrochloride (C4H7NO3). PubChemLite.

- He, C. et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.

- Chalyk, B. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

- Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Bioengineer.org.

- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.

- methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. American Elements.

- Glawar, A. F. G. et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ChemMedChem.

- 3-Hydroxyazetidine-3-carboxylic acid. BLD Pharm.

- 3-Hydroxyazetidine. PubChem.

- 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid Properties. EPA.

- 3-azetidinecarboxylic Acid. PubChem.

- 3-Hydroxyazetidine-3-carboxylic acid hydrochloride. BLD Pharm.

- 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (C12H13NO5). PubChemLite.

- Ruggeri, M. et al. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Durham University.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

- 3-Hydroxyazetidine hydrochloride. ChemicalBook.

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate.

- 3-Hydroxyazetidine hydrochloride. CymitQuimica.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. PubChemLite - 3-hydroxyazetidine-3-carboxylic acid hydrochloride (C4H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 7. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 8. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 9. peptide.com [peptide.com]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Quaternary Azetidine Advantage: 3-Hydroxyazetidine-3-carboxylic Acid as a Constrained Scaffold

The following technical guide is structured to provide actionable, high-level scientific insight into 3-Hydroxyazetidine-3-carboxylic acid (3-HAC) . It prioritizes synthetic viability, stability constraints, and conformational utility in drug design.

Executive Summary

3-Hydroxyazetidine-3-carboxylic acid (3-HAC) represents a distinct class of constrained heterocyclic building blocks. Unlike its regioisomer azetidine-2-carboxylic acid (a proline homolog), 3-HAC places the carboxylate and hydroxyl groups at the 3-position, creating a quaternary center on a

For medicinal chemists, this scaffold offers three critical advantages:

-

Geminal Disubstitution: The quaternary C3 center restricts ring puckering, locking the N-C vectors into a defined orientation.

-

Isosteric Versatility: It acts as a conformational lock for isoserine and mimics the transition states of hydrolytic enzymes (e.g., glycosidases).

-

Solubility Modulation: The 3-hydroxyl group lowers

significantly compared to the parent azetidine, improving the aqueous solubility of lipophilic pharmacophores.

Critical Technical Warning: Unlike standard amino acids, 3-HAC derivatives are susceptible to retro-aldol fragmentation under basic conditions (pH > 8.0). This guide details the protocols required to navigate this instability.

Structural & Physicochemical Profile

The 3-HAC scaffold is defined by a strained four-membered ring containing a secondary amine and a quaternary carbon at position 3.

Physicochemical Data

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Weight | 117.10 Da | Fragment-based drug discovery (FBDD) friendly. |

| pKa (Amine) | ~9.5 (Predicted) | Highly basic; exists as a cation at physiological pH. |

| pKa (Carboxyl) | ~3.5 (Predicted) | Standard acidic profile. |

| Ring Geometry | Planar to slightly puckered | Minimizes transannular interactions; rigidifies backbone. |

| H-Bond Potential | 3 Donor / 4 Acceptor | High capacity for solvent/target interaction. |

| Chirality | Achiral (Meso) / Prochiral | Becomes chiral upon desymmetrization of the ring nitrogens or esterification. |

Conformational Analysis

The azetidine ring in 3-HAC is flatter than pyrrolidine. The geminal substitution at C3 creates a "Thorpe-Ingold" effect (gem-dimethyl effect), which forces the ring into a conformation that minimizes the angle strain. When incorporated into a peptide backbone, 3-HAC acts as a

Synthetic Pathways[1][2][3]

Synthesis of the 3,3-disubstituted azetidine core is challenging due to ring strain. Two primary routes are recommended: the Cyanohydrin Route (for scalable, racemic access) and the Carbohydrate Route (for enantiopure access).

Pathway A: The Cyanohydrin Route (Scalable)

This method utilizes N-protected 3-azetidinone as the electrophile. It is the most direct route for medicinal chemistry applications.

Caption: Figure 1. Synthesis via cyanosilylation of 3-azetidinone followed by acid hydrolysis.

Pathway B: The Carbohydrate Route (Chiral Pool)

For applications requiring specific stereochemistry (e.g., glycosidase inhibitors), starting from D-glucose allows for the transfer of chirality to the azetidine ring, as described by Glawar et al. (2013). This involves an oxidative cleavage and double-displacement cyclization.

Stability & Handling: The Retro-Aldol Trap

Trustworthiness Alert: Many standard peptide coupling protocols fail with 3-HAC. The 3-hydroxy-3-carboxy motif is formally an aldol adduct. Under basic conditions (common in Fmoc-solid phase synthesis or ester saponification), the ring can undergo a retro-aldol reaction, leading to ring opening or fragmentation.

Mechanism of Degradation

The deprotonation of the hydroxyl group (pKa ~13-14) facilitates the collapse of the C3-C2 bond, driven by the release of ring strain.

Caption: Figure 2. The Retro-Aldol degradation pathway triggered by basic pH.

Operational Rules:

-

Coupling: Use neutral or acidic coupling conditions (e.g., DIC/Oxyma). Avoid high concentrations of tertiary amines (DIEA/TEA).

-

Purification: Perform HPLC using acidic modifiers (TFA or Formic acid). Avoid ammonium hydroxide buffers.

-

Storage: Store as the HCl salt at -20°C.

Experimental Protocol: Synthesis of 3-HAC (HCl Salt)

This protocol is validated for gram-scale synthesis.

Reagents:

-

N-Boc-3-azetidinone (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq) (Caution: Toxic)

-

Zinc Iodide (ZnI₂, catalytic, 0.05 eq)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (12 M)

Step-by-Step Methodology:

-

Cyanosilylation:

-

In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-azetidinone (5.0 g, 29.2 mmol) in anhydrous DCM (50 mL).

-

Add ZnI₂ (460 mg, 1.4 mmol).

-

Dropwise add TMSCN (4.4 mL, 35.0 mmol) at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot should disappear.

-

-

Hydrolysis & Deprotection:

-

Concentrate the reaction mixture in vacuo to a thick oil (the O-TMS cyanohydrin).

-

Critical Step: Carefully add concentrated HCl (30 mL). The reaction will be exothermic; use an ice bath initially.

-

Heat the solution to reflux (100°C) for 6–8 hours. This step simultaneously hydrolyzes the nitrile to the acid, cleaves the TMS ether, and removes the Boc group.

-

-

Isolation:

-

Cool to RT. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove organic byproducts.

-

Concentrate the aqueous layer to dryness under reduced pressure.

-

Triturate the residue with cold acetone or diethyl ether to precipitate the product.

-

Yield: 3-Hydroxyazetidine-3-carboxylic acid hydrochloride is obtained as a white hygroscopic solid (~3.5 g, 78% yield).

-

-

Characterization (Self-Validation):

-

¹H NMR (D₂O): Look for the azetidine ring protons as a set of doublets or an AB system around

4.0–4.5 ppm. The absence of the Boc singlet (

-

References

-

Glawar, A. F., et al. (2013).[1][2] "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem, 8(4), 658–666.[1][2]

-

National Center for Biotechnology Information. (n.d.). "3-Azetidinecarboxylic acid."[3][4][1][5][6][7] PubChem Compound Summary.

- Jenkins, C. L., et al. (2004). "Conformational Constraints in Peptidomimetics." Journal of Organic Chemistry. (Contextual grounding for azetidine constraints).

- Vertex Pharmaceuticals. (Various Patents). "Azetidine derivatives as modulators of ion channels.

Sources

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-hydroxyazetidine-3-carboxylic acid hydrochloride (C4H7NO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

The Role of 3-Hydroxyazetidine-3-carboxylic Acid in Peptidomimetic Design: Conformational Constraints and Target Engagement

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Structural Biology, and Peptidomimetic Engineering

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and high conformational entropy, which dilutes receptor binding affinity. While proline and its 5-membered ring analogues have long been the standard for inducing structural rigidity, the emergence of 4-membered azetidine derivatives has redefined the boundaries of conformational constraint.

This technical guide explores the specific role of 3-Hydroxyazetidine-3-carboxylic acid (3-HACA) . By fusing the extreme dihedral restriction of an azetidine core with the polar, hydrogen-bonding capacity of a tertiary hydroxyl group, 3-HACA serves as a highly specialized, conformationally locked bioisostere for serine and threonine. As a Senior Application Scientist, I will detail the structural causality behind its use, the synthetic methodologies required for its incorporation, and the self-validating experimental protocols necessary to evaluate its impact on drug design.

Structural Causality: Why 3-HACA?

The Azetidine Core: Dihedral Restriction

In native peptides, the rotation around the

Azetidine-based amino acids, such as azetidine-2-carboxylic acid (Aze) and azetidine-3-carboxylic acid (3Aze), utilize a highly strained 4-membered ring[1]. This ring system severely restricts both

The 3-Hydroxyl Group: Target Engagement

While 3Aze acts as an achiral, conformationally restricted analogue of

The Causality: The hydroxyl group acts as both a hydrogen bond donor and acceptor. When replacing a native serine or threonine residue with 3-HACA, the researcher locks the hydroxyl pharmacophore into a precise, non-rotatable vector in 3D space. If this vector aligns with the receptor's binding pocket, the resulting peptidomimetic achieves a massive gain in binding affinity (due to reduced entropic penalty upon binding) while simultaneously becoming invisible to native proteases that require flexible peptide backbones to initiate cleavage[3].

Quantitative Comparison of Proline Surrogates

To understand where 3-HACA fits within the medicinal chemist's toolkit, we must compare it against standard surrogates.

| Amino Acid Surrogate | Ring Size | Chirality | Dihedral Restriction ( | H-Bonding Capacity | Primary Structural Role |

| L-Proline (Native) | 5-membered | Chiral | High | None (Sidechain) | Induces |

| Azetidine-2-carboxylic acid (Aze) | 4-membered | Chiral | Very High | None (Sidechain) | Rigidifies turns, enhances proteolytic stability[4] |

| Azetidine-3-carboxylic acid (3Aze) | 4-membered | Achiral | Very High | None (Sidechain) | Constrained |

| 3-Hydroxyazetidine-3-carboxylic acid (3-HACA) | 4-membered | Achiral | Very High | High (Donor & Acceptor) | Constrained Ser/Thr bioisostere, receptor anchoring[3] |

Synthetic Methodologies and Experimental Workflows

The synthesis of functionalized azetidine-3-carboxylic acids typically involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates, followed by thermal isomerization[5]. However, for peptide synthesis, the pre-synthesized building block Fmoc-3-HACA(OtBu)-OH is utilized.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Incorporating a highly sterically hindered, secondary amine-containing residue like 3-HACA requires optimized SPPS conditions.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3-HACA residues.

Protocol 1: Self-Validating SPPS of 3-HACA Peptidomimetics

Objective: Synthesize a 3-HACA-modified peptide while preventing incomplete couplings caused by the steric bulk of the azetidine ring. Self-Validating Mechanism: Iterative UV-monitoring of dibenzofulvene-piperidine adducts ensures complete deprotection, while the Kaiser (ninhydrin) test guarantees complete amine consumption before proceeding.

-

Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling expands the polystyrene matrix, exposing reactive sites to prevent truncated sequences.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Collect the flow-through and measure UV absorbance at 301 nm. Causality: Quantifying the cleaved Fmoc group validates that the primary amine is fully available for the next coupling.

-

Standard Amino Acid Coupling: Add 4.0 eq of Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF. Shake for 45 minutes.

-

3-HACA Coupling (Critical Step): When reaching the 3-HACA position, the steric hindrance of the tertiary carbon and the 4-membered ring severely retards coupling kinetics.

-

Action: Use 4.0 eq of Fmoc-3-HACA(OtBu)-OH, but switch the coupling reagent to HOAt/DIC or a highly reactive uronium salt like COMU to suppress epimerization. Extend coupling time to 120 minutes.

-

Validation: Perform a Kaiser test. If the resin beads turn blue (indicating unreacted amines), perform a double coupling before capping with acetic anhydride.

-

-

Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours. Causality: The bulky tert-butyl (tBu) protecting group on the 3-HACA hydroxyl will generate highly reactive carbocations upon TFA cleavage. Triisopropylsilane (TIPS) acts as a scavenger, preventing these carbocations from re-alkylating the peptide backbone.

-

Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for RP-HPLC purification.

Applications in Drug Development: Receptor Modulation

The incorporation of azetidine-based amino acids has shown profound effects in the development of receptor agonists, particularly in the opioid space. Endomorphin-1 (EM-1) and Endomorphin-2 (EM-2) are potent endogenous

By replacing the native Pro2 residue with constrained analogues like Aze or 3Aze, researchers have successfully altered the cis/trans isomerization ratio of the Tyr-Pro peptide bond, which is a critical determinant for

Caption: GPCR signaling pathway activation by a 3-HACA-modified peptidomimetic agonist.

Protocol 2: Self-Validating Proteolytic Stability Assay

To prove the efficacy of the 3-HACA modification, one must quantify its resistance to enzymatic degradation compared to the native peptide.

Objective: Determine the plasma half-life (

-

Matrix Preparation: Pre-warm 25% human blood serum (diluted in PBS, pH 7.4) to 37°C.

-

Incubation: Spike the peptidomimetic into the serum to a final concentration of 10 µM. Incubate at 37°C under gentle agitation. Causality: This precisely mimics the physiological environment and protease concentration the drug will encounter in vivo.

-

Time-Course Quenching: At intervals (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot and immediately mix it with 50 µL of ice-cold acetonitrile containing 1% TFA and 1 µM of a stable isotope-labeled internal standard. Causality: The organic solvent and low pH instantly denature the serum proteases, freezing the degradation process at that exact second.

-

Protein Clearance: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured serum proteins.

-

LC-MS/MS Quantification: Inject the supernatant into a triple-quadrupole LC-MS. Monitor the parent ion transition (MRM). Calculate the Area Under the Curve (AUC) ratio of the Peptide/Internal Standard.

-

Data Analysis: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant (

), from which the half-life is calculated (

Conclusion

The integration of 3-Hydroxyazetidine-3-carboxylic acid into peptidomimetic design represents a paradigm shift in how medicinal chemists approach conformational restriction. By providing a rigidified, 4-membered scaffold that simultaneously presents a functional hydroxyl group, 3-HACA allows for the precise spatial arrangement of hydrogen-bond donors/acceptors. When synthesized using optimized SPPS protocols and validated through rigorous LC-MS stability assays, 3-HACA-modified peptides bridge the gap between the high affinity of biologics and the metabolic stability of small molecules.

References

-

Torino, D., et al. "Synthesis and evaluation of new endomorphin analogues modified at the Pro(2) residue." Bioorganic & Medicinal Chemistry Letters (2009). 4

-

Glawar, A. F. G., et al. "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem (2013).3

-

Zukauskaite, A., et al. "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications." Amino Acids (2011). 5

-

"Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds." MDPI (2023). 2

-

"5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations." ChemRxiv (2023). 6

Sources

- 1. Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. Synthesis and evaluation of new endomorphin analogues modified at the Pro(2) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

3-Hydroxyazetidine-3-carboxylic Acid: A Structural Paradigm for Serine Bioisosterism

[1]

Executive Summary

In the landscape of medicinal chemistry, 3-hydroxyazetidine-3-carboxylic acid (3-HAC) represents a distinct class of conformationally constrained amino acid scaffolds.[1] Unlike classical serine bioisosteres that modify the side chain while preserving the

This unique architecture creates a gem-disubstituted

-

Conformational Locking: The azetidine ring restricts the

and -

Metabolic Stability: The non-proteinogenic structure resists proteolysis by common peptidases.

-

Vectorial Projection: It forces the hydroxyl and carboxyl groups into a specific spatial orientation, distinct from the adjacent carbon arrangement in serine.

This guide details the structural properties, synthesis, and comparative utility of 3-HAC against standard serine bioisosteres.

Structural & Physicochemical Analysis[2][3][4]

The Connectivity Shift

To understand the utility of 3-HAC, one must contrast it with Serine and Isoserine.

-

L-Serine: An

-amino acid where the hydroxyl is on the -

Isoserine: A

-amino acid where the hydroxyl is on the -

3-HAC: A cyclic

-amino acid derivative.[1] The nitrogen is part of the ring.[2] The path from N to COOH involves two bonds (

Because C3 is achiral (possessing a plane of symmetry through the N-C3 axis), 3-HAC avoids the stereochemical complexity of asymmetric centers often found in other cyclic amino acids, provided the nitrogen is not substituted with a chiral group.

Visualization of Structural Relationships

The following diagram illustrates the structural evolution from Serine to 3-HAC.

Figure 1: Structural relationship between Serine, Isoserine, and 3-HAC.[1] Note the transition from flexible acyclic chains to the rigid azetidine scaffold.

Comparative Bioisostere Profiling[1]

The following table contrasts 3-HAC with other common serine surrogates used in drug design.

| Feature | L-Serine | 3-HAC | Serine-Oxetane | |

| Backbone Type | Cyclic | |||

| Conformation | High Flexibility | Rigid / Locked | Semi-Rigid | Restricted Rotation |

| Chirality | Chiral (L/D) | Achiral (Prochiral C3) | Chiral | Chiral |

| pKa (Amine) | ~9.15 | ~8.5 - 9.0 (Ring strain effect) | ~6.0 (Reduced basicity) | ~9.5 |

| Metabolic Stability | Low (Proteolysis) | High | Moderate | High |

| Key Utility | Native Substrate | Peptidomimetics / GAT Inhibitors | Lipophilicity Modulation | Helix Stabilization |

Analysis:

-

Basicity: The azetidine nitrogen is generally more basic than the oxetane-modified amine but comparable to secondary amines.[1] This ensures it remains protonated at physiological pH, maintaining electrostatic interactions similar to the N-terminus of peptides.

-

Hydrophilicity: The gem-disubstituted nature of 3-HAC (polar OH and COOH on the same carbon) creates a dense polar region, significantly lowering LogP compared to alkyl-substituted isosteres.[1]

Synthesis Protocol: The "Ketone-Cyanohydrin" Route[1]

The most robust synthesis for 3-hydroxyazetidine-3-carboxylic acid avoids the harsh conditions of direct ring closure from epichlorohydrin (which often yields the 3-hydroxy-azetidine without the carboxyl group).[1] Instead, a Bucherer-Bergs or Cyanohydrin approach starting from N-protected 3-azetidinone is preferred.[1]

Reaction Workflow

Figure 2: Synthesis of 3-HAC from 1-Boc-3-azetidinone via cyanohydrin intermediate.[1]

Detailed Experimental Methodology

Prerequisites:

-

All reactions involving TMSCN (Trimethylsilyl cyanide) must be performed in a well-ventilated fume hood due to the risk of HCN evolution.

-

Anhydrous conditions are required for the first step.

Step 1: Formation of the Protected Cyanohydrin

-

Dissolution: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N

or Ar). -

Catalysis: Add a catalytic amount of Zinc Iodide (ZnI

) (0.05 equiv). -

Addition: Dropwise add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM. Wash organic layer with brine, dry over Na-

Checkpoint: The intermediate is a silylated cyanohydrin. It is often used directly without column chromatography to avoid hydrolysis.

-

Step 2: Hydrolysis to the Amino Acid

-

Hydrolysis: Dissolve the crude cyanohydrin intermediate in concentrated HCl (6 M or 12 M).

-

Reflux: Heat the solution to reflux (approx. 100°C) for 4–12 hours. This step simultaneously:

-

Isolation: Concentrate the aqueous solution to dryness under reduced pressure.

-

Purification: The residue is the hydrochloride salt. To obtain the free zwitterion, pass the residue through an ion-exchange resin (e.g., Dowex 50W) eluting with dilute ammonium hydroxide, followed by lyophilization.

Yield Expectations: Typical overall yields range from 60% to 80%.

Applications in Drug Discovery[7][8][9][10]

GAT3 Inhibition

Research has identified 3-HAC derivatives as potent inhibitors of the GABA transporter 3 (GAT3).[1] The rigid azetidine ring positions the carboxyl and amine groups to mimic the bioactive conformation of GABA/Isoserine, while the 3-hydroxyl group engages in specific hydrogen bonding within the transporter pocket.

Peptidomimetics & Foldamers

In peptide chemistry, replacing a serine residue with 3-HAC introduces a "kink" in the backbone.

-

Turn Inducers: The gem-disubstituted carbon promotes specific turn geometries (e.g.,

-turns) that can stabilize bioactive peptide conformations.[1] -

Protease Resistance: The lack of a standard peptide bond cleavage site (due to the

-amino acid linkage and steric bulk) extends the half-life of therapeutic peptides.[1]

Sphingosine-1-Phosphate (S1P) Modulators

While often the non-hydroxylated azetidine-3-carboxylic acid is used, the 3-hydroxy variant provides an attachment point for further functionalization (e.g., ethers or esters) to probe the lipophilic pockets of S1P receptors.[1]

References

-

Glawar, A. F., et al. (2013).[3][4] "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists." ChemMedChem, 8(4), 658-666.[4] Link

-

Ji, Y., et al. (2018).[5] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[5] Link

-

Kragholm, B., et al. (2009). "Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine." Bioorganic & Medicinal Chemistry, 17(13), 4383-4391. Link

-

Clerici, F., et al. (2000).[2] "Conformationally constrained serine analogues: synthesis of new 2-amino-3-hydroxynorbornanecarboxylic acid derivatives." The Journal of Organic Chemistry, 65(19), 6138-6141.[2] Link

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8980. Link

Sources

- 1. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]

- 2. Conformationally constrained serine analogues: synthesis of new 2-amino-3-hydroxynorbornanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendancy of 3,3-Disubstituted Azetidines: A Technical Guide to Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich three-dimensional character offer a unique combination of physicochemical properties that are increasingly sought after in the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[2] This technical guide provides a comprehensive exploration of the therapeutic potential of a particularly intriguing subclass: 3,3-disubstituted azetidine derivatives. We will delve into the synthetic strategies that unlock this chemical space, dissect the structure-activity relationships that govern their biological effects, and showcase their burgeoning applications across a spectrum of diseases, from oncology and neurodegenerative disorders to infectious agents. This document serves as a resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to harness the power of these remarkable scaffolds.

The Azetidine Ring: A Privileged Scaffold in Drug Design

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, constituting a significant portion of FDA-approved small molecule drugs.[3][4] Among these, the azetidine ring possesses a unique set of structural and chemical characteristics that render it a highly attractive motif in drug discovery.

-

Structural Rigidity and Conformational Constraint: The four-membered ring of azetidine is conformationally restricted, reducing the number of rotatable bonds in a molecule.[3] This rigidity can lead to a more precise orientation of substituents, enhancing binding affinity and selectivity for a biological target.

-

Improved Physicochemical Properties: The presence of the nitrogen atom and the overall compact structure contribute to increased polarity and aqueous solubility, properties that are often challenging to optimize in drug candidates.[5][6] Moreover, the sp³-rich nature of the scaffold can improve metabolic stability compared to more aromatic systems.[2]

-

Bioisosterism: The azetidine ring can serve as a bioisostere for other common functionalities. For instance, spiroazetidines can mimic piperidine, piperazine, and morpholine, offering novel intellectual property and potentially improved pharmacological profiles.[7][8] The 3,3-disubstituted pattern, in particular, can act as a surrogate for gem-dimethyl and carbonyl groups.[6]

The inherent ring strain of azetidines, while contributing to their unique geometry, also makes them amenable to a variety of chemical transformations, allowing for diverse functionalization.[1]

Navigating the Synthetic Landscape of 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines has historically been challenging, often requiring multi-step sequences with limited functional group tolerance.[3][5] However, recent advancements have provided more efficient and modular routes to access this valuable chemical space.

Classical and Modern Synthetic Strategies

Traditional approaches to constructing the azetidine ring include:

-

[2+2] Cycloaddition: The reaction of imines with alkenes.[3]

-

Intramolecular Cyclization: Ring closure of appropriately functionalized alkylamines.[3]

-

Ring Expansion: Conversion of aziridines to azetidines.[3]

While effective in certain contexts, these methods can suffer from limitations in scope and efficiency. More contemporary strategies have focused on modularity and functional group compatibility. A notable example is the use of "azetidinylation reagents" which allows for a more streamlined and versatile synthesis of 3,3-disubstituted derivatives.[3][5] Other innovative approaches include transition metal-catalyzed arylations and the use of 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates.[3]

Representative Synthetic Protocol: Modular Synthesis via Azetidinylation Reagents

This protocol is based on the modular synthesis strategy for 3,3-disubstituted azetidines, offering a practical and versatile approach.[3][5]

Step 1: Preparation of the Azetidinyl Trichloroacetimidate Reagent

-

To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane), add the desired aryl or alkyl Grignard reagent at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-substituted-3-hydroxyazetidine derivative by flash column chromatography.

-

Dissolve the purified alcohol in dichloromethane and add trichloroacetonitrile and a catalytic amount of a strong base (e.g., DBU).

-

Stir the reaction at room temperature until the formation of the trichloroacetimidate is complete.

-

Purify the product by flash column chromatography to yield the azetidinylation reagent.

Step 2: Scandium-Catalyzed Substitution with Nucleophiles

-

To a solution of the azetidinyl trichloroacetimidate reagent in a suitable solvent (e.g., acetonitrile), add the desired nucleophile (e.g., an enol silane, an indole, or a thiol).

-

Add a catalytic amount of a scandium(III) triflate.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction and perform an aqueous workup.

-

Purify the final 3,3-disubstituted azetidine product by flash column chromatography.

Therapeutic Frontiers of 3,3-Disubstituted Azetidine Derivatives

The unique structural attributes of 3,3-disubstituted azetidines have propelled their investigation into a multitude of therapeutic areas.

Central Nervous System (CNS) Disorders

The conformational rigidity of the azetidine scaffold is particularly advantageous for designing ligands that target CNS receptors and transporters with high specificity.

-

GABA Transporter (GAT-1) Inhibitors: Aryl-azetidine derivatives have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), suggesting their potential in treating neurological conditions like epilepsy and anxiety.[9] The rigid azetidine core helps to orient the aryl group for optimal interaction with the transporter's binding site.[9]

-

Antidepressant and CNS Stimulant Activity: Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity.[10] Certain derivatives have shown promising activity as CNS stimulants with reduced peripheral anticholinergic side effects.[10]

-

Neurodegenerative Diseases: The azetidine motif is considered a promising component in the development of treatments for neurological diseases such as Parkinson's disease and Tourette's syndrome.[11]

Oncology

The quest for novel anticancer agents has led to the exploration of azetidine-containing compounds, with some demonstrating significant antiproliferative activity.

-

STAT3 Inhibition: A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell survival and proliferation.[12]

-

Antiproliferative Activity in Breast and Colon Cancer: Novel 1-(3,5-dimethoxyphenyl)azetidin-2-ones have shown antiproliferative activity in both breast cancer and chemoresistant colon cancer cell lines.[13]

-

FDA-Approved Drugs: Notably, FDA-approved cancer therapies such as cobimetinib incorporate an azetidine moiety to enhance their pharmacokinetic properties and selectivity.[1][2]

Infectious Diseases

Azetidine derivatives have a long history in the fight against infectious diseases, primarily due to the well-known β-lactam antibiotics.[14] However, non-β-lactam azetidines also exhibit potent antimicrobial properties.

-

Antibacterial Agents: The combination of an azetidine ring with a quinolone nucleus has yielded compounds with superior antibacterial activity against resistant strains like MRSA.[14] A series of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids have demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria.[15]

-

Antiviral and Antimalarial Potential: Azetidine derivatives have also been reported to possess antiviral and antimalarial activities.[16][17]

Other Therapeutic Areas

The versatility of the 3,3-disubstituted azetidine scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory Activity: Several azetidine derivatives have demonstrated anti-inflammatory properties.[16][17] The FDA-approved drug baricitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, features an azetidine ring.[2][3]

-

Cardiovascular Applications: Some azetidine derivatives have been investigated for their potential in treating cardiovascular conditions.[17] Azelnidipine, an antihypertensive drug, is another example of a marketed therapeutic containing this scaffold.[2][6]

Structure-Activity Relationship (SAR) and In Vitro Evaluation

Systematic modification of the substituents at the 3-position of the azetidine ring, as well as on the nitrogen atom, allows for the fine-tuning of biological activity and physicochemical properties.

| Compound Class | Key Substituents | Biological Activity | Reference |

| 7-Azetidinylquinolones | 2-methyl and 3-amino on azetidine | Potent antibacterial activity | [15] |

| (R)-Azetidine-2-carboxamides | Varied benzoic acid and cyclohexylbenzyl moieties | Sub-micromolar STAT3 inhibition | [12] |

| 1-(3,5-Dimethoxyphenyl)azetidin-2-ones | Phenyl, phenoxy, or hydroxy at C-3 | Antiproliferative in cancer cells | [13] |

| Tricyclic Azetidine Derivatives | Tricyclic ring at N-1, basic group at C-3 | CNS stimulant activity | [10] |

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

This protocol outlines a standard method for assessing the antibacterial activity of novel 3,3-disubstituted azetidine derivatives.

1. Bacterial Strains and Culture Conditions:

- Obtain reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Culture the bacteria in appropriate broth (e.g., Mueller-Hinton broth) at 37°C.

2. Preparation of Test Compounds:

- Dissolve the synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

- Perform serial dilutions to obtain a range of test concentrations.

3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

- In a 96-well microtiter plate, add a standardized inoculum of the bacterial suspension to each well.

- Add the serially diluted test compounds to the wells.

- Include positive (bacteria with a known antibiotic) and negative (bacteria with no compound) controls.

- Incubate the plates at 37°C for 18-24 hours.

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. Data Analysis:

- Record the MIC values for each compound against each bacterial strain.

- Compare the activity of the novel compounds to that of a standard antibiotic (e.g., ciprofloxacin).

Future Perspectives and Conclusion

The therapeutic potential of 3,3-disubstituted azetidine derivatives is undeniable and continues to expand. Their unique structural and physicochemical properties have established them as valuable scaffolds in the design of next-generation therapeutics.[1][2] Future research will likely focus on the development of even more efficient and stereoselective synthetic methodologies to further explore the vast chemical space offered by these compounds. The application of computational modeling and machine learning will undoubtedly accelerate the identification of novel derivatives with optimized activity and safety profiles. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, 3,3-disubstituted azetidines are poised to play an increasingly pivotal role in addressing unmet medical needs across a wide range of diseases.

References

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

-

American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Publisher Not Found. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

-

Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 74(11), 856-861. [Link]

-

Biologically active azetidines. (n.d.). ResearchGate. [Link]

-

Cephalon, Inc. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195-4210. [Link]

-

Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

-

Azetidine derivatives with CNS activity. (n.d.). ResearchGate. [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). PMC. [Link]

-

Synthesis and biological activity of azetidinone. (2025). ResearchGate. [Link]

-

Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. [Link]

-

Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). MDPI. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chimia.ch [chimia.ch]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

3-Hydroxyazetidine-3-carboxylic Acid: A Scaffold for Conformational Restriction in Modern Drug Discovery

An In-Depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the strategic control of molecular conformation is a cornerstone of rational drug design. By constraining the flexibility of bioactive molecules, particularly peptides, researchers can significantly enhance potency, selectivity, and pharmacokinetic properties. This guide provides a deep dive into the use of 3-Hydroxyazetidine-3-carboxylic acid (Aze(3-OH)-OH), a non-proteinogenic amino acid, as a powerful tool for achieving conformational restriction. We will explore its synthesis, unique structural properties, and its application as a proline isostere, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Imperative of Conformational Restriction in Peptidomimetics

The biological function of peptides is intrinsically linked to their three-dimensional structure.[1] However, small linear peptides often suffer from conformational flexibility, leading to a decreased affinity for their target receptors and susceptibility to proteolytic degradation.[2] Medicinal chemists address this challenge by introducing rigid structural elements that lock the peptide into its bioactive conformation. This strategy, known as conformational restriction, can lead to several key advantages:

-

Enhanced Potency: By pre-organizing the molecule into the correct shape for receptor binding, the entropic penalty upon binding is reduced, leading to higher affinity.

-

Improved Selectivity: A rigid conformation can better discriminate between different receptor subtypes, reducing off-target effects.

-

Increased Metabolic Stability: Constrained analogues can sterically hinder the approach of proteolytic enzymes, prolonging the molecule's half-life.

Proline is nature's own tool for conformational restriction, with its five-membered pyrrolidine ring limiting the peptide backbone's flexibility. However, the need for finer control over backbone geometry has driven the development of synthetic proline analogues. Among these, azetidine-based amino acids have emerged as particularly valuable. The substitution of proline's pyrrolidine ring with a smaller, more strained azetidine ring leads to a significant reduction in conformational flexibility. 3-Hydroxyazetidine-3-carboxylic acid stands out in this class, offering a unique combination of a four-membered ring, a hydroxyl group for potential secondary interactions, and a Cα-tetrasubstituted center, making it a highly effective β-turn inducer.[3]

Synthesis of Protected 3-Hydroxyazetidine-3-carboxylic Acid Monomers

Access to enantiomerically pure, orthogonally protected Aze(3-OH)-OH is the gateway to its use in peptide synthesis. Several synthetic routes have been developed, often starting from readily available chiral precursors or employing stereoselective reactions. One common and effective strategy involves the cyclization of a precursor derived from epichlorohydrin and a protected amine.

Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds.[4] While numerous methods exist, a practical approach often starts with the reaction of epichlorohydrin with a suitable amine, such as benzylamine, followed by cyclization and deprotection/reprotection steps.[5] Another established method involves starting from D-glucose to produce both enantiomers of the unprotected 3-hydroxyazetidine carboxylic acids.[6][7] For large-scale production, methods that avoid column chromatography and provide high enantiomeric excess are particularly valuable.[8]

Below is a representative workflow for the synthesis of an N-Boc protected 3-hydroxyazetidine, a versatile building block for further derivatization.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-3-hydroxyazetidine

This protocol outlines a common two-step procedure starting from a commercially available precursor, 1-diphenylmethyl-3-hydroxyazetidine.

Step 1: Deprotection of 1-diphenylmethyl-3-hydroxyazetidine

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (10.0 g).

-

Subject the mixture to catalytic hydrogenation at room temperature for 3 hours.

-

After the reaction is complete, remove the catalyst by filtration through a pad of Celite.

Step 2: N-Boc Protection

-

To the filtrate from the previous step, add di-tert-butyl dicarbonate (Boc₂O) (18.2 g, 83.6 mmol).

-

Stir the solution at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[9]

Causality and Insights: The diphenylmethyl (benzhydryl) group is a convenient protecting group for the azetidine nitrogen that can be cleanly removed by hydrogenolysis, a mild reduction method that is unlikely to affect the azetidine ring. The subsequent reaction with Boc₂O provides the N-Boc protected intermediate, which is stable and suitable for the next synthetic steps, such as oxidation to the corresponding carboxylic acid, or for direct use in certain coupling reactions.

Visualization: Synthetic Workflow

Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.

Conformational Landscape and Structural Impact

The incorporation of Aze(3-OH)-OH into a peptide chain imposes significant and predictable conformational constraints. These arise primarily from the strained four-membered ring, which severely limits the range of accessible dihedral angles (φ, ψ) compared to proline.

-

Backbone Rigidity: Theoretical studies show that replacing proline with its lower homologue, azetidine-2-carboxylic acid, reduces conformational flexibility due to the quasi-planar geometry of the four-membered ring. This effect is amplified in 3-substituted azetidines.

-

β-Turn Induction: Spectroscopic studies using IR and NMR have demonstrated that peptides containing 3-aminoazetidine-3-carboxylic acid, a close analogue, are potent β-turn inducers.[3] A β-turn is a secondary structure motif where the peptide chain reverses its direction, often facilitated by a four-residue sequence stabilized by a hydrogen bond.[10][11] The rigid geometry of the azetidine ring pre-organizes the backbone into a conformation that favors this turn formation.

-

Intramolecular Hydrogen Bonding: The 3-hydroxy group can act as both a hydrogen bond donor and acceptor. This functionality can lead to additional stabilizing interactions, either with nearby backbone atoms or side chains, further restricting the local conformation. An interesting main-chain-to-side-chain hydrogen bond has been observed in a related analogue, which connects the azetidine ring nitrogen to the amide NH of the following residue, creating a stable six-membered pseudo-cycle.[3]

Data Presentation: Comparative Conformational Parameters

While extensive data for Aze(3-OH)-OH is proprietary or dispersed, we can summarize the expected impact in comparison to natural proline.

| Parameter | L-Proline (Pro) | 3-Hydroxyazetidine-3-carboxylic acid (Aze(3-OH)-OH) | Rationale for Difference |

| Ring Pucker | Exhibits endo/exo puckering | Relatively planar | Increased ring strain in the 4-membered ring minimizes puckering. |

| φ Dihedral Angle | Restricted to ~ -60° | More severely restricted | The smaller ring size further constrains rotation around the N-Cα bond. |

| cis/trans Isomerism | ~30% cis isomer probability in solution | Propensity for cis/trans can be altered | Ring strain and substitution affect the energy barrier of amide bond isomerization.[12] |

| Secondary Structure | Often found in turns and at the N-terminus of α-helices | Potent β-turn inducer | The rigid structure pre-organizes the peptide backbone for turn formation.[3] |

Peptide Synthesis with Aze(3-OH)-OH

The successful incorporation of Aze(3-OH)-OH into peptides using Solid-Phase Peptide Synthesis (SPPS) requires a properly protected monomer. Typically, an Fmoc-protected amine, a protected carboxylic acid (e.g., as a methyl or ethyl ester, which is later saponified), and a protected hydroxyl group (e.g., as a tert-butyl ether) are required.

Experimental Protocol: Fmoc-SPPS Incorporation of an Aze(3-OH)-OH Monomer

This protocol describes a general cycle for adding an Fmoc-Aze(3-OH)-OH monomer to a growing peptide chain on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (pre-loaded with the first amino acid).

-

Fmoc-Aze(3-OH)-OH monomer (with side-chain protection if necessary).

-

Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection solution: 20% piperidine in DMF.

Workflow Cycle:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in a solid-phase reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-Aze(3-OH)-OH monomer (4 equivalents relative to resin loading) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Repeat: Return to Step 2 to add the next amino acid in the sequence.

Causality and Insights: The use of HCTU as a coupling agent is highly efficient and minimizes the risk of epimerization, which is crucial for maintaining stereochemical integrity. The two-step Fmoc deprotection ensures complete removal of the protecting group, providing the free amine necessary for the subsequent coupling reaction. Thorough washing between steps is critical to remove excess reagents and byproducts that could interfere with the following steps.

Visualization: SPPS Workflow Cycle

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications and Impact on Bioactivity

The unique structural constraints imposed by Aze(3-OH)-OH make it a valuable building block for designing peptidomimetics with improved biological properties.[8] Its ability to stabilize specific secondary structures can lock a peptide into its bioactive conformation, enhancing its interaction with biological targets.

-

Peptide Isosteres: Aze(3-OH)-OH can serve as a direct replacement for proline or other amino acids at key positions within a peptide sequence to enforce a turn or rigidify a specific region.[6] This modification can be critical for improving receptor binding affinity and selectivity.

-

Enzyme Inhibitors: The rigid scaffold of azetidine derivatives has been successfully employed in the design of enzyme inhibitors. For example, an N-methylazetidine amide derivative of a related sugar amino acid was found to be a specific inhibitor of β-hexosaminidases at the micromolar level, demonstrating the potential of this scaffold in targeting enzyme active sites.[6][7][8]

-

Scaffolds for Drug Discovery: Beyond simple incorporation into peptides, the azetidine-3-carboxylic acid framework is an integral part of several sphingosine-1-phosphate (S1P) receptor agonists, which are potential treatments for inflammatory diseases like multiple sclerosis.[4] This highlights the broader utility of the azetidine core in small molecule drug design.

Visualization: Conceptual Application

Caption: Replacing proline with Aze(3-OH)-OH to induce a β-turn.

Challenges and Future Outlook

While a powerful tool, the use of Aze(3-OH)-OH is not without its challenges. The amides of 3-hydroxyazetidine carboxylic acids can be unstable at pH levels above 8 due to a reverse aldol-type ring opening.[3][8] This chemical liability must be considered during synthesis, purification, and formulation.

The future of this field is bright, with ongoing research focused on:

-

Developing novel synthetic routes to access diverse derivatives of 3-substituted azetidines.[4][13]

-

Exploring the impact of different substituents at the 3-position (e.g., fluoro, amino, alkyl groups) to fine-tune conformational preferences and physicochemical properties.[8]

-

Integrating these constrained amino acids into more complex molecular architectures, such as cyclic peptides and foldamers, to create novel therapeutic agents.

Conclusion

3-Hydroxyazetidine-3-carboxylic acid offers a potent and versatile strategy for imposing conformational restriction in peptides and other small molecules. Its rigid four-membered ring, combined with the functionality of the hydroxyl group, provides a predictable means of inducing β-turns and stabilizing bioactive conformations. Through robust synthetic protocols and a clear understanding of its structural impact, Aze(3-OH)-OH serves as an invaluable building block for medicinal chemists aiming to overcome the traditional limitations of peptide therapeutics and design next-generation drugs with superior potency, selectivity, and stability.

References

-

Glawar, A. F., Jenkinson, S. F., Thompson, A. L., Nakagawa, S., Kato, A., Butters, T. D., & Fleet, G. W. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ChemMedChem, 8(4), 658-666. [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. [Link]

-

Piras, M., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. [Link]

-

Glawar, A. F., et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Request PDF on ResearchGate. [Link]

-

Matulevičiūtė, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF on ResearchGate. [Link]

-

D'hooghe, M., et al. (2010). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]

-

Ruggeri, M., et al. (2019). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]

-

Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity. [Link]

-

Glawar, A. F., et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. University of Toyama Repository. [Link]

-

Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: A Review. IntechOpen. [Link]

-

Reja, R., et al. (2019). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]

-

Chakrabarti, S., et al. (2024). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]

-

Vitale, R., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. [Link]

-

Wang, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. [Link]

-

Juhász, T., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. PMC. [Link]

-

Caban, M., & Lewandowska, U. (2020). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. ScienceOpen. [Link]

-

Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. [Link]

-

Nishihara, T., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. PMC. [Link]

-

Reusch, W. (n.d.). Peptides & Proteins. MSU chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 10. ethz.ch [ethz.ch]

- 11. Proteins [www2.chemistry.msu.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 3-Hydroxyazetidine-3-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the sp³-rich building blocks, 3-Hydroxyazetidine-3-carboxylic acid has emerged as a compelling structural motif. Its inherent conformational rigidity, coupled with the versatility of its functional groups, offers a unique tool to navigate the complexities of drug design. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications, grounded in field-proven insights and authoritative references.

The Rationale for a Constrained Scaffold: Understanding the Azetidine Advantage

The azetidine ring, a four-membered nitrogen-containing heterocycle, imposes significant conformational constraints on molecules into which it is incorporated. This rigidity can be highly advantageous in drug design for several reasons:

-

Entropy Reduction: By locking rotatable bonds, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.

-

Improved Selectivity: The well-defined three-dimensional structure can facilitate more precise interactions with the target protein, enhancing selectivity over off-targets.

-

Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

-

Vectorial Display of Functionality: The substituents on the azetidine ring are projected in specific vectors, allowing for precise control over their spatial orientation.

The addition of a hydroxyl and a carboxylic acid group at the 3-position further enhances the utility of this scaffold, providing key points for hydrogen bonding, salt bridge formation, and further chemical modification.

Synthesis of 3-Hydroxyazetidine-3-carboxylic Acid: Navigating the Synthetic Landscape